molecular formula C17H23NO2 B4277271 N-(ADAMANTAN-1-YL)-2,5-DIMETHYL-3-FURAMIDE

N-(ADAMANTAN-1-YL)-2,5-DIMETHYL-3-FURAMIDE

Cat. No.: B4277271
M. Wt: 273.37 g/mol
InChI Key: FYHKWSWKZSPLQQ-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-2,5-DIMETHYL-3-FURAMIDE is a synthetic organic compound characterized by the presence of an adamantyl group attached to a furan ring The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-2,5-DIMETHYL-3-FURAMIDE typically involves the reaction of 1-adamantylamine with 2,5-dimethyl-3-furoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-2,5-DIMETHYL-3-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted adamantyl derivatives.

Scientific Research Applications

N-(ADAMANTAN-1-YL)-2,5-DIMETHYL-3-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral or antibacterial agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to cross the blood-brain barrier.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The furan ring can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethyl-1-adamantyl)acetamide: Similar structure but with an acetamide group instead of a furan ring.

    N-(1-Adamantyl)-2-chloroacetamide: Contains a chloroacetamide group, offering different reactivity and applications.

Uniqueness

N-(ADAMANTAN-1-YL)-2,5-DIMETHYL-3-FURAMIDE is unique due to the combination of the adamantyl group and the furan ring. This combination imparts distinct physical and chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-adamantyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-10-3-15(11(2)20-10)16(19)18-17-7-12-4-13(8-17)6-14(5-12)9-17/h3,12-14H,4-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHKWSWKZSPLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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